Product packaging for 3-(Heptadecafluorooctyl)aniline(Cat. No.:CAS No. 119489-67-7)

3-(Heptadecafluorooctyl)aniline

Cat. No.: B049499
CAS No.: 119489-67-7
M. Wt: 511.18 g/mol
InChI Key: FQQMUCAKAYUZFS-UHFFFAOYSA-N
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Description

3-(Heptadecafluorooctyl)aniline (CAS 119489-67-7) is a high-purity specialty monomer engineered for the synthesis of advanced perfluorinated polymers. This compound serves as a critical building block for introducing a highly hydrophobic 3-perfluoroalkylaryl moiety into polymeric structures. Its molecular structure, featuring a long heptadecafluorooctyl chain attached to an aniline group, is designed to impart extreme hydrophobicity and unique interfacial properties. In research and development, this monomer is primarily used in electrochemical polymerization to create highly hydrophobic, conductive polyaniline films. These films exhibit water contact angles of ~140°, classifying them as superhydrophobic, and possess low internal resistance, making them exceptionally suitable as solid contacts in ion-selective electrodes and biosensors. The superhydrophobic nature of the resulting polymers helps to suppress non-specific interactions with interfering salts and proteins, a critical advantage for sensors operating in complex biological milieus such as for in-situ pH monitoring during inflammation or in artificial urine . Furthermore, its strong tendency to lower surface energy makes it a valuable precursor for designing materials for oil/water separation. The perfluorinated chain ensures not only water repellency but also confers oleophilic characteristics and flame-retardant properties to modified surfaces, which is a significant benefit in environmental remediation applications . Key Applications: • Building block for superhydrophobic, conductive polymers • Solid-contact material for potentiometric biosensors and ion-selective electrodes (ISEs) • Monomer for the development of functional coatings with low surface energy • Chemical precursor for materials used in oil/organic solvent removal from water Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6F17N B049499 3-(Heptadecafluorooctyl)aniline CAS No. 119489-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMUCAKAYUZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401167
Record name 3-(Heptadecafluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119489-67-7
Record name 3-(Heptadecafluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Heptadecafluorooctyl Aniline

Primary Synthetic Routes for 3-(Heptadecafluorooctyl)aniline

The synthesis of this compound can be approached through several synthetic strategies, ranging from classical cross-coupling reactions to more modern methodologies. The selection of a particular route often depends on the availability of starting materials, desired yield, and scalability.

Conventional Reaction Pathways Utilizing Perfluoroalkyl Bromides

A plausible and conventional approach for the synthesis of this compound involves the coupling of a perfluoroalkyl source, such as heptadecafluorooctyl bromide, with an appropriate aniline (B41778) precursor. One of the most established methods for forming aryl-amine bonds is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org

In a hypothetical synthetic scheme for this compound, one could envision a reaction between 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) and a perfluoroalkyl copper reagent, or a direct coupling with heptadecafluorooctyl bromide in the presence of a copper catalyst. The traditional Ullmann conditions often require high temperatures and polar solvents like DMF, NMP, or nitrobenzene (B124822). wikipedia.org However, advancements in this field have led to the development of milder reaction conditions using soluble copper catalysts supported by ligands such as diamines or phenanthroline.

Another strategy involves the introduction of the perfluoroalkyl chain to a different aromatic precursor that can be later converted to an aniline. For instance, a copper-catalyzed coupling of heptadecafluorooctyl bromide with 3-bromonitrobenzene could yield 3-(heptadecafluorooctyl)nitrobenzene. Subsequent reduction of the nitro group, a standard transformation in organic synthesis, would then afford the desired this compound. This two-step approach can sometimes offer advantages in terms of reaction efficiency and purification.

A general representation of a potential Ullmann-type reaction is shown below:

Table 1: Proposed Ullmann-Type Synthesis of a 3-(Perfluoroalkyl)aniline Precursor

Reactant 1Reactant 2Catalyst/ReagentsProduct
3-BromonitrobenzeneC8F17BrCopper (Cu) powder or Cu(I) salt, Base (e.g., K2CO3), High-boiling solvent (e.g., DMF)3-(Heptadecafluorooctyl)nitrobenzene

The subsequent reduction of the nitrobenzene derivative can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H2/Pd-C), tin(II) chloride (SnCl2), or iron (Fe) in acidic medium.

Electro-assisted Synthetic Approaches for Related Fluorinated Aniline Derivatives

Modern synthetic chemistry continuously seeks more efficient and environmentally benign methods for molecule construction. While specific electro-assisted syntheses for this compound are not prominently documented, related methodologies for the synthesis of fluorinated anilines offer insight into potential alternative routes. Photoinduced reactions, which share principles with electrochemical processes, have been successfully employed for the difluoroalkylation of anilines. These methods often proceed via a radical mechanism initiated by a photoexcited electron donor-acceptor (EDA) complex.

For example, a proposed mechanism involves the formation of an EDA complex between an aniline and a fluorinated radical precursor. Upon photoirradiation, a single electron transfer (SET) event can generate a fluorinated radical, which then reacts with the aniline to form the desired product. Such approaches can offer high efficiency and may proceed under milder conditions than traditional methods.

Ultrasound-assisted synthesis is another non-classical technique that has been applied to reactions involving anilines, such as the synthesis of phenylamino-1,4-naphthoquinones. youtube.com This method can lead to higher yields and shorter reaction times compared to conventional heating. youtube.com The underlying principle often involves the formation of an EDA complex, which is promoted by the acoustic cavitation generated by ultrasound. youtube.com While not a direct synthesis of the title compound, these advanced methodologies suggest that photo- and sono-chemical approaches could be viable for the synthesis of this compound and its derivatives.

Functional Derivatization Strategies for this compound

The presence of a primary amino group on the aromatic ring of this compound opens up a vast array of possibilities for chemical transformations. These derivatizations are crucial for tailoring the molecule's properties for specific applications in materials science, coordination chemistry, and catalysis.

Synthesis of Vic-Dioxime Ligands from this compound

Vic-dioximes are a class of ligands known for their ability to form stable complexes with transition metals, which have applications in catalysis and as analytical reagents. A common method for the synthesis of vic-dioximes containing aromatic amine moieties involves the condensation of an amine with dichloroglyoxime (B20624). nih.govtubitak.gov.tr

Following this general procedure, this compound can be used as the starting amine to synthesize a novel, highly fluorinated vic-dioxime ligand. The reaction would likely proceed by dissolving dichloroglyoxime and this compound in a suitable solvent, such as ethanol (B145695) or methanol, followed by the addition of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction. nih.gov

Table 2: Proposed Synthesis of a Vic-Dioxime Ligand

Starting Material 1Starting Material 2ReagentsProposed Product
This compoundDichloroglyoximeSodium Carbonate (Na2CO3), Ethanol (EtOH)A vic-dioxime ligand bearing two 3-(heptadecafluorooctyl)phenylamino groups

The resulting ligand, with its bulky and electron-withdrawing fluorous ponytails, would be expected to exhibit unique solubility profiles (e.g., solubility in fluorous solvents) and to impart interesting electronic properties to its metal complexes.

Exploration of Other Amine-Based Chemical Transformations for Advanced Research

The amino group of this compound is a versatile functional handle for a wide range of chemical reactions. These transformations can be used to construct more elaborate molecules for various research purposes.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions can be used to attach other functional groups or to modify the electronic properties of the aniline nitrogen.

Diazotization: A cornerstone reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, including:

Sandmeyer Reaction: Conversion of the diazonium group to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro group using fluoroboric acid (HBF4).

Azo Coupling: Reaction with electron-rich aromatic compounds to form brightly colored azo dyes, which can have applications as molecular switches or in materials with non-linear optical properties.

Synthesis of Organocatalysts: The para-isomer, 4-(Heptadecafluorooctyl)aniline, has been used in the synthesis of fluorous organocatalysts. nih.gov Similarly, this compound could serve as a key building block for novel catalysts. The fluorous tail can facilitate catalyst separation from the reaction mixture using fluorous solid-phase extraction, simplifying purification and enabling catalyst recycling.

The diverse reactivity of the amine functionality, combined with the unique properties imparted by the perfluoroalkyl chain, makes this compound a valuable platform for the development of new materials and chemical entities.

Polymerization Pathways and Polymeric Architectures Derived from 3 Heptadecafluorooctyl Aniline

Electrochemical Polymerization of 3-(Heptadecafluorooctyl)aniline)

Electrochemical methods offer a high degree of control over the deposition of thin polymer films directly onto an electrode surface. The resulting poly(this compound) films exhibit distinct morphological and electronic properties.

Chronoamperometric Methodologies for Film Deposition

The electrochemical synthesis of poly(this compound) can be effectively achieved using chronoamperometric and galvanostatic techniques. In these processes, a three-electrode cell is typically employed, consisting of a working electrode (such as fluorine-doped tin oxide, FTO), a reference electrode (e.g., Ag/AgCl), and a platinum wire counter electrode. nih.gov The monomer, this compound, is polymerized from a solution onto the working electrode.

During galvanostatic polymerization, a constant current is applied for a specified duration to grow the film. nih.gov For instance, applying a current of 1 mA for periods up to 4000 seconds has been shown to successfully deposit the polymer. nih.gov Chronoamperometry, where a constant potential is applied, is another established method for electropolymerization of aniline (B41778) and its derivatives. sigmaaldrich.com These techniques allow for the direct and controlled formation of the polymer film on the electrode substrate. nih.govacs.org

Table 1: Parameters for Electrochemical Deposition of Perfluorinated Polyaniline Film

Parameter Value/Type Source(s)
Method Galvanostatic/Chronoamperometric nih.gov
Working Electrode Fluorine-Doped Tin Oxide (FTO) nih.gov
Reference Electrode Ag/AgCl (3 M KCl) nih.gov
Counter Electrode Platinum (Pt) wire nih.gov
Applied Current 0.1 mA - 1 mA nih.gov
Deposition Time 500 s - 4000 s nih.gov

Control of Surface Morphology and Repellency Properties in Electrodeposited Films

A key feature of poly(this compound) is the highly hydrophobic nature imparted by the long perfluorinated tail. The surface morphology and, consequently, the repellency of the electrodeposited films can be controlled by modulating the polymerization parameters. The duration of the electrochemical deposition is a critical factor influencing these properties. nih.gov

Research has demonstrated that increasing the deposition time leads to the formation of a more uniform and superhydrophobic polymer film in its oxidized state. nih.gov As the film grows, its surface structure evolves, enhancing its water-repellent characteristics. This is quantified by the water contact angle (WCA), a measure of hydrophobicity. For example, increasing the galvanostatic deposition time from 2000 seconds to 4000 seconds can increase the WCA of the resulting film from 120° to 140°, indicating a significant enhancement in superhydrophobicity. nih.gov This control over surface properties is crucial for applications requiring highly repellent surfaces.

Table 2: Effect of Deposition Time on Film Repellency

Deposition Time (s) Water Contact Angle (WCA) Surface Characteristic Source(s)
2000 120° Hydrophobic nih.gov
4000 140° Superhydrophobic nih.gov

Investigation of Polaron Band Formation in Perfluorinated Polyaniline

The electrical conductivity of polyaniline is attributed to the formation of charge carriers known as polarons. researchgate.net Polyaniline in its insulating emeraldine (B8112657) base form can be made conductive through doping, which involves protonation. This process creates delocalized polysemiquinone radical cations, which correspond to a half-filled polaron conduction band. tcichemicals.com

In perfluorinated polyaniline, such as that derived from this compound, a similar mechanism is responsible for its electronic properties. The oxidation of the polymer chain during electrochemical synthesis or subsequent doping creates these charge carriers. tcichemicals.combeilstein-journals.org When an electron is removed from the polymer backbone, a "hole" is created, leading to the formation of a polaron level within the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ciac.jl.cn The accumulation of these polarons at higher doping levels can form a distinct polaron band . tcichemicals.comciac.jl.cn This band acts as the pathway for electrical conduction. Studies on doped polyaniline have identified this polaron transition band at approximately 1.4 eV. tcichemicals.com The presence of the highly electronegative fluorine atoms in poly(this compound) influences the electronic environment, but the fundamental principle of polaron formation remains the basis for its conductivity. beilstein-journals.org

Chemical Oxidative Polymerization of Fluorine-Substituted Aniline Monomers

Chemical oxidative polymerization is a widely used method for producing larger quantities of polyaniline and its derivatives. This process involves the oxidation of the monomer in a solution using a chemical oxidizing agent.

Influence of Oxidizing Agents on Polymer Structure and Yield

The choice of oxidizing agent and reaction conditions has a profound impact on the resulting polymer's structure, yield, and properties. researchgate.net For the polymerization of aniline, common oxidants include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and ferric chloride (FeCl₃). nih.govresearchgate.net The oxidant initiates the polymerization by oxidizing the aniline monomer to form reactive cation radicals. These radicals then combine to form dimers, oligomers, and finally, the polymer chain. sigmaaldrich.com

The concentration and type of oxidant affect not only the polymer yield but also its final conductivity and molecular structure. researchgate.net For instance, using ammonium persulfate to polymerize aniline can yield polyaniline with varying conductivities depending on the reaction parameters. researchgate.net While specific studies on this compound are limited, the principles from aniline polymerization are applicable. The highly fluorinated substituent is expected to influence the monomer's reactivity, but the fundamental role of the oxidizing agent in initiating and propagating the polymerization remains the same. The process typically occurs in an acidified solution, as the pH is a crucial factor determining the chemistry of the oxidation and the structure of the final polymer.

Table 3: Common Oxidizing Agents for Aniline Polymerization

Oxidizing Agent Chemical Formula Source(s)
Ammonium Persulfate (NH₄)₂S₂O₈ researchgate.net
Ferric Chloride FeCl₃ nih.gov

Strategies for Enhanced Processibility and Structural Control in Polyfluoroanilines

Achieving enhanced processibility and precise structural control are significant challenges in the synthesis of polyanilines, particularly for rigid and poorly soluble fluorinated derivatives. One effective strategy for controlling the polymer's morphology is template-assisted polymerization. In this method, the polymerization occurs on the surface of a template material, leading to the formation of specific nanostructures like nanotubes or nanofibers. For example, the in situ polymerization of aniline on sisal fibers results in a roughened surface morphology dictated by the fiber template. nih.gov

The acidity (pH) of the reaction medium is another critical parameter for structural control. The extent of protonation of the monomer and the growing polymer chain, which varies with pH, influences the reaction pathways and the final polymer structure, including the formation of different linkages and potential defects. By carefully selecting the reaction conditions, such as monomer and oxidant concentration, temperature, and pH, it is possible to guide the polymerization process to obtain polyfluoroanilines with more defined structures and potentially improved processibility. researchgate.net

Copolymerization Studies Involving this compound and Related Monomers

While extensive research specifically detailing the copolymerization of this compound is not widely documented, the principles of copolymer design and the known behavior of similar fluorinated monomers allow for a thorough exploration of its potential. Copolymerization offers a powerful strategy to combine the desirable attributes of different monomers, creating materials with finely tuned performance characteristics that surpass those of the individual homopolymers. dspaces.org

The design of a copolymer architecture involves strategically selecting comonomers and controlling their arrangement along the polymer chain to achieve a desired set of properties. The incorporation of fluorinated monomers is a well-established method for imparting unique characteristics such as low surface energy, thermal stability, and chemical resistance. acs.orgsigmaaldrich.com The presence of the long heptadecafluorooctyl chain in this compound makes it a potent modifier in copolymer systems.

By copolymerizing this compound with other monomers, such as styrene (B11656) or acrylates, it is possible to create amphiphilic copolymers. In these structures, the hydrophilic or lipophilic nature of the comonomer would contrast with the hydrophobic and lipophobic fluorinated segments. This amphiphilicity can drive self-assembly into complex nanostructures like micelles or vesicles in solution. nih.gov The inclusion of even a small amount of a fluorinated comonomer can drastically enhance the hydrophobic nature of the entire system. nih.gov

Furthermore, blending fluorinated graft copolymers can be used to tune the porosity and surface hydrophilicity of membranes, for example, in poly(vinylidene fluoride) (PVDF) ultrafiltration systems. mdpi.com The introduction of fluorinated groups, like the C8F17 tail, into polyimides has been shown to reduce surface free energy and enhance tribological properties, such as wear resistance. mdpi.com Therefore, copolymerizing this compound could be a key strategy for developing high-performance coatings, low-friction surfaces, and advanced separation membranes. The general architectures for such copolymers are outlined below.

Table 1: Potential Copolymer Architectures and Their Tuned Characteristics

Copolymer ArchitecturePotential Comonomer(s)Anticipated Tuned CharacteristicGoverning Principle
Random CopolymerAcrylates, StyreneModified surface energy, altered glass transition temperature.Statistical incorporation of the bulky, low-energy fluorinated side chains disrupts chain packing and lowers intermolecular forces. acs.org
Alternating CopolymerElectron-deficient olefinsPrecise control over properties, potentially forming highly ordered structures.Strong electron-donating/accepting interactions between monomers can lead to a highly regular alternating sequence. rsc.org
Block CopolymerPoly(ethylene glycol), PolystyreneSelf-assembly into micelles, vesicles, or lamellar structures in selective solvents.Microphase separation driven by the chemical incompatibility between the fluorinated block and the non-fluorinated block. nih.gov
Graft CopolymerPoly(vinylidene fluoride), PolyimideEnhanced hydrophobicity and chemical resistance of the backbone polymer.Grafting fluorinated chains onto a pre-existing polymer backbone modifies the surface properties without altering the bulk material significantly. mdpi.commdpi.com

The kinetics of polymerization are critical in determining the final structure, molecular weight, and properties of a polymer. While specific kinetic data for this compound are scarce, analysis of related systems provides insight into the expected behavior.

Plasma Polymerization of Fluorinated Aniline Derivatives

Plasma polymerization is a versatile, solvent-free technique for depositing thin, highly cross-linked, and pinhole-free polymer films onto a variety of substrates. mdpi.comwikipedia.org This method is particularly useful for polymerizing complex or non-volatile monomers and for creating films with strong adherence to the underlying surface. wikipedia.org The process involves generating a plasma (an ionized gas) from the monomer vapor, which then polymerizes and deposits on a substrate.

The properties of plasma-polymerized films are highly dependent on the discharge conditions, as these parameters control the energy and composition of the species in the plasma. nih.gov The key parameter is the energy input per unit mass of the monomer, often expressed as W/FM, where W is power, F is the monomer flow rate, and M is the molecular weight. desy.de

At low power or high flow rates (low W/FM), fragmentation of the monomer is minimized, leading to a polymer structure that more closely resembles the original monomer. desy.deacs.org Conversely, high power or low flow rates (high W/FM) lead to extensive fragmentation and atomic scrambling, resulting in a highly cross-linked, amorphous network that may have little chemical resemblance to the starting monomer. desy.de For fluorinated aromatic monomers, pulsed plasmas offer greater control over the film chemistry compared to continuous wave (CW) plasmas, allowing for better retention of the aromatic ring structure. acs.org

The composition of the plasma gas is also critical. For instance, using a mixture of benzene (B151609) and sulfur hexafluoride (SF₆) in an RF discharge allows for the deposition of fluorinated polymer films, with the degree of fluorination increasing with the proportion of SF₆ in the feed gas. unesp.br

Table 2: Influence of Plasma Discharge Conditions on Film Properties

Discharge ParameterEffect of IncreaseConsequence for Film PropertiesReference
RF PowerIncreases energy of plasma species, greater monomer fragmentation.Higher deposition rate, increased cross-linking, potential loss of functional groups, can alter crystal structure. ias.ac.innih.gov
PressureAffects electron energy and density; influences residence time of species.Complex effects; optimal pressure range exists for uniform film growth. mdpi.com
Monomer Flow RateDecreases the W/FM ratio, reduces residence time.Higher retention of monomer structure, lower deposition rate. desy.de
Pulsed Plasma Duty CycleDecreases average power input, allows for relaxation between pulses.Greater control over film chemistry, enhanced retention of functional groups like aromatic rings. acs.org

For applications in electronics, preserving the conjugated π-system of the aniline ring is crucial, as this structure is responsible for the conductive properties of polyaniline. However, the high-energy environment of a plasma can easily break these rings. desy.de The retention of aromatic structures is a key challenge in the plasma polymerization of monomers like aniline.

Studies have shown that using lower RF power and pulsed discharges can successfully produce films that retain aromatic rings. acs.orgias.ac.in Fourier Transform Infrared Spectroscopy (FTIR) is a primary tool for confirming the presence of these structures in the deposited film. The goal is to find a "window" of plasma parameters where polymerization occurs without excessive fragmentation. For example, in the RF plasma polymerization of aniline, a good thin film with retained aromatic rings was achieved at a power of 9 W and a pressure of 0.1 mbar. ias.ac.in Increasing the discharge power leads to broader bands in the FTIR spectra, indicating a more disordered polymer. ias.ac.in

Reactive vapor deposition methods, which operate at lower pressures and can use chemical oxidants, represent an alternative that can produce uniform, conformal coatings of conjugated polymers like PEDOT and PProDOT while preserving their structure. nih.gov For a molecule like this compound, the challenge would be to polymerize the aniline head group while leaving the robust perfluoroalkyl tail intact, a process that would require careful optimization of plasma conditions to control the energy input precisely. desy.de

Coordination Chemistry and Catalytic Applications of 3 Heptadecafluorooctyl Aniline Derivatives

Design and Synthesis of Metal Complexes with 3-(Heptadecafluorooctyl)aniline-Derived Ligands

The synthesis of metal complexes from this compound begins with the design of suitable ligands that can effectively chelate to metal centers. The aniline (B41778) functional group serves as a versatile anchor for building more complex ligand structures, such as vic-dioximes, which are well-known for their ability to form stable complexes with transition metals. tubitak.gov.tr

The preparation of vic-dioxime ligands often involves the reaction of a precursor like dichloroglyoxime (B20624) with an amine. tubitak.gov.tr In this context, a plausible synthetic route involves the nucleophilic substitution of the chlorine atoms on dichloroglyoxime with this compound. This reaction would yield a new, highly fluorinated vic-dioxime ligand, N,N'-bis(3-(heptadecafluorooctyl)phenyl)diaminoglyoxime.

The general steps for the synthesis are:

Ligand Synthesis : Dichloroglyoxime is dissolved in a suitable organic solvent, such as ethanol (B145695). An excess of this compound is added to the solution, which is then stirred at a controlled temperature, potentially between -15°C and room temperature, to facilitate the condensation reaction. researchgate.net The resulting vic-dioxime ligand precipitates and can be purified by recrystallization.

Complexation : The purified fluorinated vic-dioxime ligand is then reacted with a metal salt, such as Palladium(II) chloride (PdCl₂) or Copper(II) chloride (CuCl₂), in an ethanolic solution. researchgate.net The mixture is heated under reflux for several hours to promote the formation of the metal complex. mdpi.com Upon cooling, the resulting Palladium(II) or Copper(II) vic-dioxime complex can be isolated by filtration, washed, and dried.

These complexes are designed to be precursors for subsequent applications, with the long fluorinated chains enhancing their solubility in specific solvent systems like supercritical carbon dioxide.

The coordination of the vic-dioxime ligand to the metal center typically occurs through the two nitrogen atoms of the oxime groups, forming a stable square-planar geometry, especially common for Ni(II) and Pd(II) complexes. researchgate.net Characterization of these newly synthesized complexes is crucial to confirm their structure and coordination. Standard analytical techniques are employed for this purpose. mdpi.comrdd.edu.iq

Infrared (IR) Spectroscopy : The IR spectrum of the free ligand would show characteristic bands for N-H, C=N (oxime), and N-O stretches. Upon complexation, a shift in the C=N stretching frequency to lower wavenumbers is expected, indicating coordination of the nitrogen atoms to the metal ion. rdd.edu.iq The disappearance of the O-H band from the oxime group and the appearance of new bands at lower frequencies corresponding to M-N bonds further confirm the formation of the complex. mdpi.com

UV-Visible Spectroscopy : The electronic spectra of the complexes, when compared to the free ligand, show new absorption bands. These bands are attributed to d-d transitions of the metal center and charge-transfer transitions between the metal and the ligand, providing insight into the coordination geometry. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes. In the ¹H NMR spectrum of the complex, a downfield shift of the N-H proton signal and changes in the chemical shifts of the aromatic protons adjacent to the coordination site would be observed. researchgate.net

The table below summarizes the expected spectroscopic shifts upon complexation.

Spectroscopic DataFree Ligand (Expected)Metal Complex (Expected Change)Rationale
FT-IR (cm⁻¹)
ν(C=N)~1640Shift to lower frequency (~1600-1630)Coordination of oxime nitrogen to metal center. researchgate.net
ν(O-H)Broad band ~3300DisappearanceDeprotonation of oxime group upon chelation.
ν(M-N)N/ANew band ~500-550Formation of a new bond between metal and nitrogen. mdpi.com
UV-Vis (nm)
Ligand Transitionsπ-π* and n-π* bandsShifted ligand bandsAlteration of ligand orbitals upon coordination.
d-d TransitionsN/ANew, weak bands in visible regionElectronic transitions within the metal d-orbitals. mdpi.com

Supercritical Fluid Deposition of Nanomaterials Utilizing this compound-Based Precursors

Supercritical fluid deposition (SFD) is an advanced technique for synthesizing highly dispersed nanoparticles on various substrates. Supercritical carbon dioxide (scCO₂) is often the solvent of choice due to its non-toxic nature, moderate critical point, and tunable solvating power. osti.gov

The fabrication of metal nanoparticles on multiwalled carbon nanotubes (MWCNTs) via SFD involves dissolving a metal-organic precursor in scCO₂ and introducing this solution to a reactor containing the MWCNT support. A reducing agent, typically hydrogen, is also present in the supercritical phase. osti.govnih.gov

The process using the fluorinated Pd(II) and Cu(II) vic-dioxime precursors would proceed as follows:

Precursor Dissolution : The this compound-derived metal complex is dissolved in scCO₂. The high fluorine content ensures excellent solubility.

Adsorption : The scCO₂ solution containing the precursor is passed through a bed of functionalized MWCNTs. The precursor adsorbs onto the surface of the nanotubes.

Reduction : The precursor adsorbed on the MWCNTs is reduced to its metallic state by hydrogen, which is also dissolved in the scCO₂. This chemical reduction leads to the formation of metal nanoparticles directly on the nanotube surface. researchgate.net

Depressurization : Finally, the system is depressurized, and the CO₂ is removed, leaving behind the MWCNTs decorated with highly dispersed metal nanoparticles.

This method allows for the creation of nanoparticles with a narrow size distribution (typically 5-10 nm) and strong adhesion to the support material. nih.govresearchgate.net

The success of the SFD process is highly dependent on the solubility of the metal precursor in scCO₂. While many standard organometallic compounds have limited solubility, fluorination dramatically enhances it. The heptadecafluorooctyl tail of the this compound ligand is key to this enhancement.

There are two primary reasons for the high solubility of fluorinated compounds in scCO₂:

Favorable Intermolecular Interactions : CO₂, while non-polar, has a significant quadrupole moment, allowing it to act as a Lewis acid. The electron-rich fluorine atoms on the perfluoroalkyl chain act as Lewis bases, leading to specific solute-solvent interactions that promote dissolution.

Increased Free Volume : The bulky nature of fluorine atoms can lead to a larger fractional free volume in the fluorinated compound compared to its hydrocarbon counterpart, which facilitates the penetration of scCO₂ molecules.

This high solubility ensures that a sufficient concentration of the precursor can be transported to the substrate surface, enabling efficient and uniform deposition of the nanoparticles. researchgate.net

Advanced Functional Materials Development Based on 3 Heptadecafluorooctyl Aniline

Electrochemical Sensing Platforms

The electrochemical properties of aniline (B41778) and its derivatives can be harnessed to create sensitive and selective sensing platforms. Polymerization of these monomers leads to the formation of conductive polymer films, such as polyaniline (PANI), whose electronic properties can be modulated by external stimuli. The incorporation of the heptadecafluorooctyl group into the polymer backbone significantly enhances the performance and durability of these sensors, particularly for applications in complex environments.

Potentiometric pH Sensing Utilizing Perfluorinated Polyaniline Films

Perfluorinated polyaniline films, synthesized through the electrochemical polymerization of monomers like 3-(heptadecafluorooctyl)aniline, have demonstrated significant promise as robust solid-contact, ion-selective electrodes for potentiometric pH sensing. The resulting polymer combines the inherent pH sensitivity of the polyaniline backbone, which undergoes reversible protonation and deprotonation, with the superior chemical stability and hydrophobicity conferred by the perfluoroalkyl chains.

These sensors operate by measuring the phase boundary potential, which varies with the concentration of hydrogen ions (H+). Research into these materials has shown that thin films of perfluorinated polyaniline exhibit a rapid and linear potentiometric response to pH changes. The high degree of hydrophobicity, with water contact angles reaching approximately 140°, is a key feature that contributes to the stability of the sensor's response.

Sensor CharacteristicPerformance Value
Sensing Material Perfluorinated Polyaniline
Measurement Type Potentiometric
Sensitivity 44.4 ± 0.2 mV per pH unit
Response Range pH 4.0 to 8.5
Key Feature High Hydrophobicity (~140° contact angle)

This table presents typical performance data for pH sensors based on perfluorinated polyaniline films.

Investigation of Response Selectivity in Complex Electrolytic Environments

A critical challenge for any chemical sensor is maintaining selectivity in complex media containing various interfering species. Perfluorinated polyaniline-based pH sensors have been shown to possess excellent selectivity. The superhydrophobic nature of the film acts as a barrier, effectively suppressing interactions with interfering salts and larger biomolecules that can otherwise foul the electrode surface or disrupt the electrochemical signal.

Studies have demonstrated that the presence of common interfering ions and proteins, such as human serum albumin, does not have a significant effect on the performance of these perfluorinated films. This high selectivity makes them suitable candidates for in situ monitoring in challenging biological and environmental samples where conventional sensors might fail. The combination of electronic conductivity and water-repellency results in a unique material that maintains its sensitivity towards protons while resisting interference from the surrounding electrolytic environment. mdpi.com

Anti-Corrosion Coating Systems

The development of effective anti-corrosion coatings is crucial for protecting metallic substrates from environmental degradation. Fluorinated aniline derivatives serve as precursors for thin, robust, and highly protective surface layers, leveraging their ability to form dense, low-energy films that act as a barrier to corrosive agents.

Electrodeposition of Aryl Diazonium Salts Derived from 4-(Heptadecafluorooctyl)aniline for Surface Protection

One effective method for modifying and protecting metal surfaces is the electrografting of organic layers via the reduction of aryl diazonium salts. This technique has been successfully applied using 4-(heptadecafluorooctyl)aniline to protect copper surfaces. Current time information in Los Angeles, CA, US.researchgate.netsigmaaldrich.com The process involves converting the aniline's amino group into a diazonium salt, which is then electrochemically reduced at the metal surface. This reduction leads to the formation of a covalently grafted aryl layer, creating a strongly adhered and highly organized protective film. Current time information in Los Angeles, CA, US.

The perfluorinated tails of the grafted molecules orient away from the surface, creating a dense, hydrophobic barrier. Research has quantified the mass of these electrodeposited layers and their corresponding effectiveness in preventing corrosion. Studies on copper substrates demonstrated that films derived from 4-(heptadecafluorooctyl)aniline provide significant protection in corrosive environments like acidic citrate buffer and 3.5% NaCl solutions. Current time information in Los Angeles, CA, US.researchgate.netsigmaaldrich.com

CompoundElectrodeposition Time (s)Electrodeposited Mass (ng/cm²)Corrosion Inhibition Efficiency (%)
4-Fluoroaniline3026Low
4-(Heptadecafluorooctyl)aniline 300~270-350 (estimated range)High (up to 90%)
4-(4-Aminophenyl)butyric acid300442~90%

This table compares the electrodeposition characteristics and resulting corrosion inhibition for layers derived from different aryl diazonium salts on a copper surface. Current time information in Los Angeles, CA, US.researchgate.net

Mechanistic Insights into Corrosion Inhibition by Fluorinated Aniline Derivatives

The corrosion inhibition mechanism of films derived from fluorinated aniline derivatives is multifactorial, stemming from the unique properties of the perfluoroalkyl chain.

Barrier Formation : The primary mechanism is the formation of a dense, covalently bonded organic layer on the metal surface. This film physically blocks the active sites where corrosion processes initiate and prevents corrosive species, such as water, oxygen, and chloride ions, from reaching the substrate. Current time information in Los Angeles, CA, US.

Hydrophobicity : The highly fluorinated chains create a surface with very low surface energy, leading to exceptional water repellency (hydrophobicity). This property is critical as it minimizes the contact of the metal with aqueous electrolytes, which are essential for electrochemical corrosion to occur.

Electronic Effects : The strong electron-withdrawing nature of the perfluorinated tail influences the electronic properties of the grafted aryl group. This can affect the metal's surface potential and modify the kinetics of the anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions, further slowing the rate of degradation.

The combination of a physically robust and strongly adhered barrier with the chemical inertness and hydrophobicity of the fluorinated surface results in a highly effective and durable anti-corrosion system.

Specialized Coatings and Surfactant Applications

While specific applications of this compound in broader coating and surfactant fields are not extensively documented in dedicated literature, its molecular structure allows for strong predictions of its utility based on the well-established properties of similar fluorinated compounds. The combination of a polar aniline head group and a nonpolar, lipophobic, and hydrophobic perfluorinated tail is characteristic of a fluorosurfactant.

This structure enables the molecule to significantly reduce surface tension at interfaces. As a component in specialized coatings, it can be used to impart superhydrophobic and oleophobic (oil-repellent) properties. Such coatings are valuable for creating self-cleaning surfaces, anti-fouling films, and moisture-resistant barriers in electronics and textiles. mdpi.com The incorporation of such fluorinated aniline derivatives into polymer matrices can enhance the thermal stability and chemical resistance of the resulting material, making it suitable for demanding industrial applications where durability is paramount.

Formation of Monomolecular Films at Air/Water Interfaces

The amphiphilic nature of this compound, possessing a hydrophilic aniline head group and a hydrophobic perfluorooctyl tail, allows for the formation of organized monomolecular films, or Langmuir films, at the air/water interface. The behavior of these films can be characterized by surface pressure-area (π-A) isotherms, which provide insights into the molecular packing and phase transitions of the monolayer.

While specific isotherm data for this compound is not extensively available, the general behavior of fluorinated amphiphiles at the air-water interface has been studied. Typically, at large areas per molecule, the molecules exist in a gaseous state with minimal interaction. Upon compression, the film transitions through liquid-expanded and liquid-condensed phases, characterized by a significant increase in surface pressure, before reaching a solid, tightly packed state. The strong intermolecular forces between the fluorinated chains often result in highly stable and well-ordered monolayers.

Table 1: Expected Phase Transitions in a this compound Monolayer

Phase Molecular Arrangement Expected Surface Pressure Range (mN/m)
Gaseous Disordered, large intermolecular distances < 1
Liquid-Expanded More ordered, molecules begin to interact 1-10
Liquid-Condensed Highly ordered, molecules are closely packed 10-40
Solid Tightly packed, crystalline-like structure > 40

Note: The surface pressure ranges are illustrative and based on the general behavior of similar fluorinated amphiphiles.

The study of mixed adsorption films of aniline and p-fluoroaniline at the water/air interface through surface tension and surface potential measurements has provided insights into the interactions and composition of such films researchgate.net. These foundational studies on simpler fluorinated anilines help in understanding the potential interfacial behavior of the more complex this compound.

Development of Coatings Exhibiting Low Surface Energy and Chemical Resistance

The perfluoroalkyl chain in this compound is instrumental in creating surfaces with exceptionally low surface energy, leading to superhydrophobic and oleophobic properties. When this monomer is electropolymerized, it forms a polyaniline derivative film with significant water-repellent characteristics.

Research on electropolymerized films of 3-perfluorooctyl aniline has demonstrated the formation of highly hydrophobic surfaces. These coatings exhibit a water contact angle of approximately 140°, indicating a significant reduction in surface wettability. This high contact angle is a direct result of the densely packed, low-energy perfluorinated chains at the coating's surface.

Table 2: Surface Properties of Poly(this compound) Coatings

Property Value Significance
Water Contact Angle ~140° Highly hydrophobic surface

In addition to low surface energy, polyaniline-based coatings are known for their chemical resistance. While specific chemical resistance data for poly(this compound) is limited, studies on polyaniline have shown its stability in both strongly acidic and alkaline aqueous media researchgate.net. The incorporation of the perfluorooctyl group is expected to further enhance this chemical stability due to the inertness of the C-F bond. Such coatings are anticipated to show excellent resistance to a range of corrosive environments.

Integration into Bioconjugate Chemistry and Organocatalysis

The unique electronic and steric properties conferred by the heptadecafluorooctyl group make this compound an attractive building block in the fields of bioconjugate chemistry and organocatalysis.

Development of Fluorous Bifunctional Organocatalysts

"Fluorous" chemistry, which utilizes perfluorinated compounds, offers advantages in catalyst recovery and purification of reaction products. This compound serves as a precursor for the synthesis of fluorous bifunctional organocatalysts. These catalysts combine a fluorous tag for easy separation with catalytically active functional groups.

For instance, a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has been synthesized using a perfluorooctyl aniline derivative. The development of such catalysts is significant for performing enantioselective organic reactions. The catalyst's performance, including yield and enantioselectivity, is a key area of investigation in asymmetric synthesis princeton.eduresearchgate.netku.ac.aeprinceton.edu.

Table 3: Representative Asymmetric Reaction Catalyzed by a Fluorous Organocatalyst

Reaction Type Catalyst Loading (mol%) Typical Yield (%) Typical Enantioselectivity (ee %)
Aldehyde Fluorination 2.5 - 20 High Up to 99

Note: Data is representative of enantioselective fluorinations using organocatalysts and illustrates the potential performance of catalysts derived from fluorinated anilines.

The design of these catalysts often involves creating a chiral environment around the active site to control the stereochemical outcome of the reaction. The bulky and electron-withdrawing nature of the perfluorooctyl group can influence the catalyst's conformation and reactivity.

Exploration as Fluorinated Building Blocks in Membrane Permeability Enhancement

The incorporation of fluorine into molecules can significantly alter their physicochemical properties, including lipophilicity, which in turn can influence their ability to permeate biological membranes. Fluorinated compounds are increasingly being explored in drug delivery and for enhancing the bioavailability of therapeutic agents nih.govresearchgate.net.

While direct studies on the use of this compound for membrane permeability enhancement are not widely reported, the principle of using fluorinated building blocks to modulate such properties is well-established. The high lipophilicity of the perfluorooctyl chain can facilitate the interaction of molecules with the lipid bilayer of cell membranes.

Table 4: Potential Effects of Incorporating this compound into Membrane-Active Molecules

Property Modified Expected Outcome Underlying Mechanism
Lipophilicity Increased High hydrophobicity of the perfluorooctyl tail
Membrane Interaction Enhanced partitioning into the lipid bilayer Favorable interactions between the fluorinated chain and the lipid core

Further research is needed to specifically investigate how conjugating this compound to drugs or other bioactive molecules could be harnessed to improve their transport across cellular barriers, potentially leading to more effective drug delivery systems.

Future Research Directions and Translational Opportunities

Advancements in Controlled Polymerization and Deposition Techniques

The presence of the reactive aniline (B41778) group in 3-(Heptadecafluorooctyl)aniline makes it a prime candidate for the synthesis of novel fluorinated polymers. Future research will likely focus on harnessing advanced polymerization techniques to create polymers with precisely defined architectures and properties.

Controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer pathways to synthesize well-defined copolymers. acs.orgresearchgate.net These techniques could be employed to incorporate this compound as a monomer, leading to the creation of block, graft, and alternating copolymers with tailored characteristics. acs.orgadvancedsciencenews.com For instance, copolymerization with monomers like styrene (B11656) or various (meth)acrylates could yield materials with a unique combination of hydrophobicity, oleophobicity, and other desirable functionalities. acs.orgresearchgate.net The resulting fluorinated copolymers are expected to find applications as surfactants, thermoplastic elastomers, and in membranes for fuel cells and ultrafiltration. acs.org

In addition to polymerization, advanced deposition techniques are crucial for translating the properties of this compound-based materials into functional devices. Methods like chemical vapor deposition (CVD) and physical vapor deposition (PVD), including magnetron sputtering, are well-suited for creating thin films with controlled thickness and uniformity. alicat.comkorvustech.commdpi.com For instance, vapor deposition polymerization (VDP) could enable the fabrication of ultrathin polyimide films for microelectronic applications. mdpi.com Furthermore, reactive sputtering using a vapor source like XeF₂ offers a safe and repeatable method for depositing high-quality fluoride (B91410) thin films, which could be adapted for materials derived from this compound. google.com

Rational Design of Next-Generation Fluorinated Functional Materials

The strategic incorporation of the heptadecafluorooctyl group into various molecular architectures allows for the rational design of materials with tailored functionalities. The high electronegativity and low polarizability of fluorine atoms impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.govacs.org

Future design strategies will likely focus on:

Surface Modification: Creating surfaces with extremely low surface energy, leading to superhydrophobic and oleophobic properties. rsc.org This can be achieved by grafting this compound onto various substrates, potentially for applications in anti-icing, anti-fouling, and self-cleaning coatings. nih.gov

Enhanced Material Stability: The strong carbon-fluorine bonds contribute to the exceptional thermal and chemical stability of materials. nih.gov Incorporating this fluorinated aniline into polymers or other materials can significantly improve their durability in harsh environments. rsc.org

Advanced Dielectric Materials: The introduction of fluorine can lower the dielectric constant of materials, a critical property for next-generation microelectronics. mdpi.com Research into polyimides containing fluorinated groups has already demonstrated this potential. mdpi.com

Metal-Organic Frameworks (MOFs): The use of fluorinated linkers in the synthesis of MOFs can lead to novel structures with unique properties, such as increased affinity for capturing gases like CO2. rsc.org

Interactive Table: Potential Applications based on Material Design

Designed Property Potential Application
Superhydrophobicity/Oleophobicity Self-cleaning coatings, anti-icing surfaces
Enhanced Thermal & Chemical Stability High-performance polymers for harsh environments
Low Dielectric Constant Insulators in microelectronics

Exploration of Sustainable Synthesis and Application Methodologies

The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis and application of organofluorine compounds. numberanalytics.comnumberanalytics.com While traditional fluorination methods often involve harsh reagents and conditions, future research will focus on more environmentally benign approaches. numberanalytics.com

Key areas of exploration include:

Catalytic Fluorination: Utilizing catalysts to improve reaction efficiency and reduce the amount of fluorinating agents required, thereby minimizing waste. numberanalytics.com

Electrochemical and Photochemical Synthesis: These methods can offer more energy-efficient and less wasteful alternatives to traditional chemical synthesis routes for creating fluorinated molecules. numberanalytics.comnumberanalytics.com Photoinduced methods, for example, have been explored for the difluoroalkylation of anilines. acs.org

Recycling and Reuse: Developing strategies for recycling and reusing fluorinated compounds is crucial for long-term sustainability and reducing the environmental impact. numberanalytics.com

The life cycle of organofluorine compounds, from the extraction of raw materials like fluorspar to their ultimate fate in the environment, is a critical consideration. societechimiquedefrance.fr Future methodologies will need to address the entire lifecycle to ensure the long-term viability of these valuable materials. societechimiquedefrance.frrsc.org

Interdisciplinary Research in Specialized Material Science and Engineering

The unique properties of this compound and its derivatives position them at the intersection of several scientific and engineering disciplines. Collaborative, interdisciplinary research will be essential to fully realize their potential. nih.gov

Future interdisciplinary efforts will likely involve:

Biomedical Applications: Fluorinated polymers have shown promise in biomedical applications, including controlled drug delivery, tissue engineering, and as coatings for medical devices due to their biocompatibility and stability. nih.gov The introduction of fluorine can also modulate the biological properties of molecules. nih.gov

Advanced Electronics and Photonics: The low dielectric properties and optical transparency of some fluorinated materials make them suitable for applications in high-frequency electronics, optical fibers, and displays. acs.orgmdpi.com

Energy Storage and Conversion: Fluorinated materials are being investigated for use in energy applications, such as in electrolytes for high-performance lithium-metal batteries and as membranes in fuel cells. acs.orgspringernature.com Research has shown that fluorinated segments can enhance ion transport and improve interfacial stability in batteries. springernature.com

Environmental Remediation: Interestingly, the same properties that make fluorinated compounds persistent can be harnessed to combat pollution. "Fighting fluorine with fluorine" is a concept where new fluorinated materials are designed to specifically capture and remove persistent organic pollutants like PFAS from the environment. youtube.com

The continued exploration of this compound and related compounds through these focused research directions promises to yield a new generation of high-performance materials with significant translational impact across a wide range of industries.

Q & A

What analytical techniques are most effective for characterizing the molecular structure and purity of 3-(Heptadecafluorooctyl)aniline?

Level: Basic
Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for mapping fluorine environments, while 1H^{1}\text{H} NMR identifies aromatic and amine protons.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., C-F stretching at 1100–1250 cm1^{-1}, N-H bending near 1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peak at m/z 479.1 for C14_{14}H5_{5}F17_{17}N).
  • Elemental Analysis : Validates stoichiometry, especially fluorine content, which is critical for fluorinated compounds.
    Cross-referencing these methods ensures structural accuracy and purity >95% .

How does the electron-withdrawing nature of the heptadecafluorooctyl group influence the electronic properties of this compound?

Level: Advanced
Answer:
The heptadecafluorooctyl group exerts a strong inductive electron-withdrawing effect, reducing electron density on the aromatic ring. This:

  • Decreases basicity of the aniline NH2_2 group (pKa_a ~2–3 compared to ~4.6 for unsubstituted aniline).
  • Alters reactivity in electrophilic aromatic substitution : Meta-directing effects dominate, favoring reactions at positions less deactivated by fluorine.
  • Enhances thermal and chemical stability due to C-F bond strength.
    Experimental validation via cyclic voltammetry (to measure redox potentials) and computational DFT calculations (e.g., HOMO-LUMO gaps) quantifies these effects .

What experimental protocols are recommended for evaluating the anticorrosion efficacy of this compound-derived coatings?

Level: Advanced
Answer:
A three-phase methodology is advised:

Coating Preparation : Electropolymerization or sol-gel methods to integrate the compound into fluorinated polymers .

Electrochemical Testing :

  • Potentiodynamic Polarization : Measures corrosion current density (icorri_{\text{corr}}) and potential (EcorrE_{\text{corr}}).
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (RctR_{\text{ct}}) and coating durability.

Surface Analysis :

  • X-ray Photoelectron Spectroscopy (XPS) : Confirms fluorine-rich surface layers.
  • Scanning Electron Microscopy (SEM) : Visualizes coating morphology and defects.
    Benchmark against p-fluoroaniline (70% inhibition) shows this compound achieves >85% inhibition due to its hydrophobic perfluorinated chain .

How can researchers resolve contradictions in reported anticorrosion performance of fluorinated aniline derivatives?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Substituent Position : Para-substituted derivatives (e.g., p-fluoroaniline) show lower inhibition than meta-substituted analogs due to reduced resonance stabilization .
  • Side-Chain Length : Longer perfluorinated chains (e.g., C8_8F17_{17} vs. C4_4F9_9) enhance hydrophobicity and corrosion resistance.
  • Experimental Conditions : Variations in pH, temperature, or electrolyte composition (e.g., NaCl vs. H2_2SO4_4) alter performance.
    Resolution Strategy :
  • Conduct controlled comparative studies using identical electrochemical setups.
  • Normalize data to molar concentration or surface coverage.
  • Apply multivariate statistical analysis to isolate structural vs. environmental factors .

What role does this compound play in the synthesis of fluorinated block copolymers?

Level: Advanced
Answer:
The compound serves as a monomer for:

  • Rod-Coil Copolymers : Combines rigid perfluorinated segments (rod) with flexible coils (e.g., poly(ethylene oxide)), enhancing thermal stability (>300°C) and solvent resistance.
  • Self-Assembly : Drives micelle formation in selective solvents (e.g., tetrahydrofuran/water), useful for drug delivery or nano-templates.
    Synthesis Protocol :

Chain-Growth Polymerization : Initiate with azobisisobutyronitrile (AIBN) at 70°C in dimethylformamide (DMF).

Post-Polymerization Functionalization : React the aniline NH2_2 with epoxides or isocyanates to tailor solubility.
Characterize via gel permeation chromatography (GPC) and small-angle X-ray scattering (SAXS) .

What environmental concerns are associated with this compound as a PFAS compound?

Level: Advanced
Answer:
As a per- and polyfluoroalkyl substance (PFAS), it poses:

  • Persistence : Resistance to hydrolysis, photolysis, and microbial degradation (half-life >50 years in water).
  • Bioaccumulation : Log KowK_{\text{ow}} ~5.2 indicates potential trophic magnification.
    Mitigation Strategies :
  • Alternative Synthesis : Shorter-chain fluorinated analogs (C6_6F13_{13}) reduce bioaccumulation.
  • Degradation Techniques : Advanced oxidation processes (e.g., UV/persulfate) break C-F bonds.
  • Regulatory Compliance : Adhere to EPA PFAS Action Plan and OECD guidelines for disposal .

How does the crystallinity of this compound derivatives affect their application in optoelectronics?

Level: Advanced
Answer:
High crystallinity in fluorinated polymers:

  • Improves Charge Transport : Reduces grain boundaries, enhancing hole mobility (µh_h ~103^{-3} cm2^2/V·s).
  • Reduces Optical Loss : Minimizes light scattering in waveguide applications.
    Optimization Methods :
  • Thermal Annealing : Heat to 150°C (above Tg_g) to align polymer chains.
  • Blending with Amorphous Matrices : Poly(3-hexylthiophene) balances crystallinity and flexibility.
    Characterize via X-ray diffraction (XRD) and space-charge-limited current (SCLC) measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.